molecular formula C15H24N4O4 B12756182 1,3-Diethyl-7-(5,6-dihydroxyhexyl)xanthine hydrate CAS No. 86256-99-7

1,3-Diethyl-7-(5,6-dihydroxyhexyl)xanthine hydrate

Cat. No.: B12756182
CAS No.: 86256-99-7
M. Wt: 324.38 g/mol
InChI Key: YCJFWLOYVCHJDO-UHFFFAOYSA-N
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Description

1,3-Diethyl-7-(5,6-dihydroxyhexyl)xanthine hydrate is a complex organic compound with the molecular formula C15H24N4O4. It is a derivative of xanthine, a purine base found in most body tissues and fluids, certain plants, and some urinary calculi. This compound is characterized by its unique structure, which includes a xanthine core substituted with diethyl and dihydroxyhexyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diethyl-7-(5,6-dihydroxyhexyl)xanthine hydrate typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Alkylation of Xanthine: The xanthine core is first alkylated using ethyl iodide in the presence of a strong base like potassium carbonate to introduce the diethyl groups at positions 1 and 3.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl-7-(5,6-dihydroxyhexyl)xanthine hydrate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen functionalities.

    Substitution: The diethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, aryl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can lead to the formation of alcohols.

Scientific Research Applications

1,3-Diethyl-7-(5,6-dihydroxyhexyl)xanthine hydrate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Diethyl-7-(5,6-dihydroxyhexyl)xanthine hydrate involves its interaction with various molecular targets and pathways:

    Enzyme Inhibition: It can inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: The compound may bind to specific receptors, modulating their activity.

    Signal Transduction: It can influence signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A methylxanthine with stimulant properties.

    Theobromine: Another methylxanthine found in cocoa and chocolate.

    Theophylline: Used in the treatment of respiratory diseases like asthma.

Uniqueness

1,3-Diethyl-7-(5,6-dihydroxyhexyl)xanthine hydrate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other xanthine derivatives. Its dihydroxyhexyl group provides additional sites for chemical modification and potential interactions with biological targets.

Properties

CAS No.

86256-99-7

Molecular Formula

C15H24N4O4

Molecular Weight

324.38 g/mol

IUPAC Name

7-(5,6-dihydroxyhexyl)-1,3-diethylpurine-2,6-dione

InChI

InChI=1S/C15H24N4O4/c1-3-18-13-12(14(22)19(4-2)15(18)23)17(10-16-13)8-6-5-7-11(21)9-20/h10-11,20-21H,3-9H2,1-2H3

InChI Key

YCJFWLOYVCHJDO-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=O)N(C1=O)CC)N(C=N2)CCCCC(CO)O

Origin of Product

United States

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